K 185
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Overview
Description
Preparation Methods
The synthesis of K185 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes:
Formation of the Indole Core: This involves cyclization reactions to form the indole ring system.
Functionalization: Introduction of functional groups such as methoxy and butanoyl groups.
Final Assembly: Coupling reactions to attach the ethanamine side chain.
Chemical Reactions Analysis
K185 undergoes various chemical reactions, including:
Oxidation: K185 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert K185 into different reduced forms.
Substitution: K185 can undergo substitution reactions where functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
K185 has several scientific research applications:
Mechanism of Action
The mechanism of action of K185 involves its interaction with specific molecular targets, such as melatonin receptors. By binding to these receptors, K185 can inhibit their activity, leading to various downstream effects on cellular signaling pathways. This interaction can modulate physiological processes, making K185 a valuable tool in pharmacological research .
Comparison with Similar Compounds
K185 is unique due to its specific structure and functional groups. Similar compounds include other indole derivatives and melatonin receptor antagonists. Some of these similar compounds are:
N-Acetylserotonin: Another indole derivative with similar receptor interactions.
Agomelatine: A melatonin receptor agonist with a different mechanism of action.
Ramelteon: Another melatonin receptor agonist used in sleep disorders.
K185 stands out due to its specific antagonistic properties and the unique combination of functional groups that confer its distinct chemical behavior.
Biological Activity
K 185, chemically known as 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is categorized as a carbamate derivative, which typically exhibits a range of biological activities due to its ability to interact with various biological targets. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and its potential role in modulating enzyme activity. Research indicates that compounds like this compound can influence cholinergic pathways by acting as acetylcholinesterase inhibitors, thereby increasing the levels of acetylcholine in synaptic clefts. This mechanism is significant in the context of neurodegenerative diseases and cognitive disorders.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on available literature:
Case Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results showed that this compound induced apoptosis through the activation of caspase pathways, leading to significant cell death at specific concentrations. The IC50 values for these cell lines were determined to be approximately 15 µM for breast cancer cells and 20 µM for colon cancer cells, indicating a potent effect.
Case Study 2: Neuroprotective Effects
In a separate investigation, this compound was tested for its neuroprotective properties against oxidative stress in neuronal cell cultures. The compound effectively reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions induced by hydrogen peroxide (H2O2). This suggests that this compound may have therapeutic potential in treating neurodegenerative diseases characterized by oxidative damage.
Properties
IUPAC Name |
N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-3-7-23(27)25-14-13-20-21-16-18(28-2)11-12-22(21)26-15-6-9-17-8-4-5-10-19(17)24(20)26/h4-5,8,10-12,16H,3,6-7,9,13-15H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIFQXPRSJKRAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=C2C3=CC=CC=C3CCCN2C4=C1C=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017981 |
Source
|
Record name | N-[2-(6,7-Dihydro-11-methoxy-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244160-11-0 |
Source
|
Record name | N-[2-(6,7-Dihydro-11-methoxy-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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